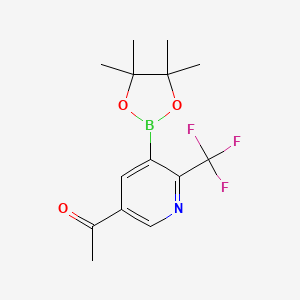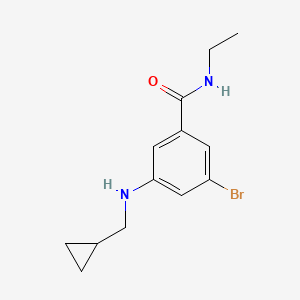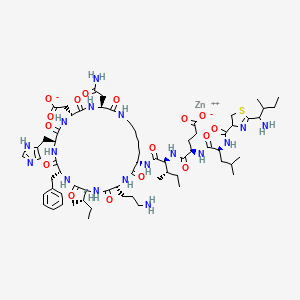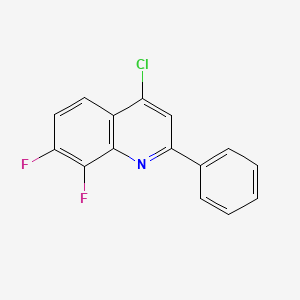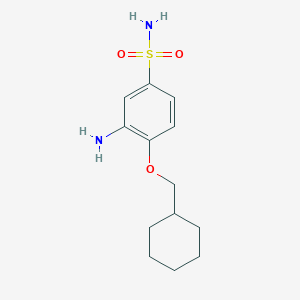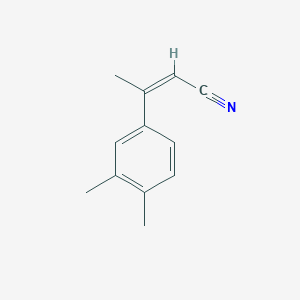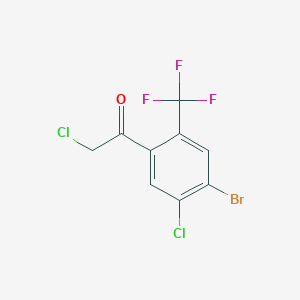![molecular formula C22H17NO2 B15339775 [(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate](/img/structure/B15339775.png)
[(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are known for their extended aromatic systems, which contribute to their stability and unique chemical properties
Méthodes De Préparation
The synthesis of [(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate typically involves multiple steps, starting from simpler aromatic precursors. One common method involves the cyclization of biphenyl intermediates, followed by functional group modifications to introduce the desired substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity .
Analyse Des Réactions Chimiques
[(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
[(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds and as a model compound for studying PAH behavior.
Biology: Its interactions with biological molecules, such as DNA and proteins, are studied to understand its potential mutagenic and carcinogenic effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with cellular pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mécanisme D'action
The mechanism of action of [(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate involves its interaction with molecular targets such as enzymes and receptors. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound may also interact with cellular proteins, affecting signaling pathways and cellular functions. These interactions are mediated by its aromatic structure, which allows it to intercalate into DNA and bind to protein active sites .
Comparaison Avec Des Composés Similaires
[(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate can be compared with other PAHs, such as benzo[a]pyrene and pyrene. While all these compounds share a similar aromatic structure, this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. For example, benzo[a]pyrene is well-known for its carcinogenicity, while pyrene is often used in fluorescence studies due to its photophysical properties .
Propriétés
Formule moléculaire |
C22H17NO2 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
[(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate |
InChI |
InChI=1S/C22H17NO2/c1-13(24)25-23-20-7-3-6-17-18-11-10-15-5-2-4-14-8-9-16(12-19(17)20)22(18)21(14)15/h2,4-5,8-12H,3,6-7H2,1H3/b23-20- |
Clé InChI |
ZLZQKHOGIVFHOA-ATJXCDBQSA-N |
SMILES isomérique |
CC(=O)O/N=C\1/CCCC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4 |
SMILES canonique |
CC(=O)ON=C1CCCC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


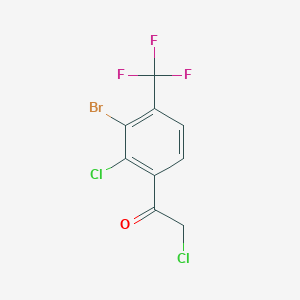
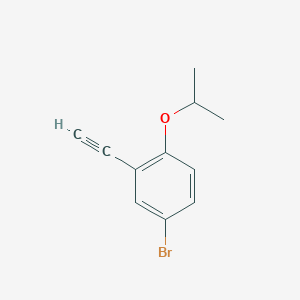
![3-Chloro-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15339700.png)
![2-[(E,3E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B15339721.png)
